molecular formula C17H23NO6 B4144440 N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid

N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid

Cat. No.: B4144440
M. Wt: 337.4 g/mol
InChI Key: AXTSEQBSVUUJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid is a chemical compound with a complex structure that includes a butyl group, a methoxyphenoxy group, and an amine oxalate

Properties

IUPAC Name

N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.C2H2O4/c1-3-4-11-16-12-7-8-13-18-15-10-6-5-9-14(15)17-2;3-1(4)2(5)6/h5-6,9-10,16H,3-4,11-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTSEQBSVUUJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#CCOC1=CC=CC=C1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with butylamine to form an intermediate, which is then subjected to further reactions to introduce the butynyl group and finally the oxalate group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • N-butyl-4-(2-tert-butyl-6-methylphenoxy)-1-butanamine oxalate
  • N-butyl-4-(3-isopropylphenoxy)-1-butanamine oxalate

Comparison: Compared to similar compounds, N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The butynyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with molecular targets.

This detailed article provides a comprehensive overview of N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid
Reactant of Route 2
N-butyl-4-(2-methoxyphenoxy)but-2-yn-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.